molecular formula C16H32O2S B028323 Methyl 3-(laurylthio)propionate CAS No. 19759-75-2

Methyl 3-(laurylthio)propionate

Cat. No. B028323
Key on ui cas rn: 19759-75-2
M. Wt: 288.5 g/mol
InChI Key: VSIGYUOJAOCSKU-UHFFFAOYSA-N
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Patent
US05069819

Procedure details

Into the same type of equipment used in Example 1 was charged 405 grams of 98% 1-dodecanethiol with stirring to 1.0 grams of LiOH·H2O and 181 grams of 99% methyl acrylate. The addition was over a period of 20 minutes and the temperature increased to 80°-85° C. The reaction was stirred an extra 2 hours at 85°-95° C. The reaction mixture was then stripped at 122° C. and 10 mm pressure. 582 grams of product was obtained. Product analysis by GC indicated a purity of 92.1%.
Quantity
405 g
Type
reactant
Reaction Step One
Quantity
181 g
Type
reactant
Reaction Step Two
Name
LiOH·H2O
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[C:14]([O:18][CH3:19])(=[O:17])[CH:15]=[CH2:16]>O[Li].O>[CH2:1]([S:13][CH2:16][CH2:15][C:14]([O:18][CH3:19])=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
405 g
Type
reactant
Smiles
C(CCCCCCCCCCC)S
Step Two
Name
Quantity
181 g
Type
reactant
Smiles
C(C=C)(=O)OC
Name
LiOH·H2O
Quantity
1 g
Type
catalyst
Smiles
O[Li].O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred an extra 2 hours at 85°-95° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature increased to 80°-85° C
CUSTOM
Type
CUSTOM
Details
was then stripped at 122° C.

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(CCCCCCCCCCC)SCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 582 g
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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